molecular formula C13H9BrN2O2S B572249 1-(Phenylsulfonyl)-5-bromo-4-azaindole CAS No. 1227268-74-7

1-(Phenylsulfonyl)-5-bromo-4-azaindole

Cat. No. B572249
M. Wt: 337.191
InChI Key: VHANYUYQEKQVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-5-bromo-4-azaindole, also known as 1-PBA, is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs, and has become increasingly popular in recent years due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway involves the bromination of 4-azaindole, followed by the introduction of a phenylsulfonyl group to the 1-position of the molecule.

Starting Materials
4-azaindole, bromine, phenylsulfonyl chloride, sodium hydroxide, acetonitrile, diethyl ether, wate

Reaction
Step 1: Bromination of 4-azaindole with bromine in acetonitrile solvent to yield 5-bromo-4-azaindole., Step 2: Dissolve 5-bromo-4-azaindole in a mixture of acetonitrile and water., Step 3: Add a solution of phenylsulfonyl chloride in acetonitrile dropwise to the reaction mixture while stirring at room temperature., Step 4: Add a solution of sodium hydroxide in water to the reaction mixture to neutralize the excess phenylsulfonyl chloride., Step 5: Extract the product with diethyl ether, wash with water, and dry over anhydrous sodium sulfate., Step 6: Purify the product by column chromatography to obtain 1-(Phenylsulfonyl)-5-bromo-4-azaindole.

Scientific Research Applications

1-(Phenylsulfonyl)-5-bromo-4-azaindole is used in a variety of scientific research applications, including drug discovery and synthesis, material science, and biochemistry. It is used as a building block in the synthesis of various compounds, including drugs, and has been used in the synthesis of several drugs, such as sildenafil and tadalafil. It has also been used in the synthesis of various polymers and other materials. In biochemistry, it is used in the synthesis of various proteins, enzymes, and other molecules.

Mechanism Of Action

1-(Phenylsulfonyl)-5-bromo-4-azaindole has a unique mechanism of action that is not fully understood. It is believed to act by forming a covalent bond with a target molecule, which leads to a conformational change in the target molecule. This conformational change is believed to be responsible for the biological effects of 1-(Phenylsulfonyl)-5-bromo-4-azaindole.

Biochemical And Physiological Effects

1-(Phenylsulfonyl)-5-bromo-4-azaindole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to have anti-inflammatory effects, which can be beneficial in treating various diseases.

Advantages And Limitations For Lab Experiments

1-(Phenylsulfonyl)-5-bromo-4-azaindole has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. It is also non-toxic and has a relatively low cost. However, it is also relatively unstable in some conditions, and it can be difficult to obtain in large quantities.

Future Directions

1-(Phenylsulfonyl)-5-bromo-4-azaindole has several potential future directions. It could be used in the development of new drugs and materials, as well as in the synthesis of various proteins, enzymes, and other molecules. It could also be studied further to better understand its mechanism of action and its potential therapeutic applications. Additionally, it could be used to develop new methods for synthesizing compounds, or to improve existing methods. Finally, it could be used to study the biochemical and physiological effects of various compounds.

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-13-7-6-12-11(15-13)8-9-16(12)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHANYUYQEKQVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219434
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-5-bromo-4-azaindole

CAS RN

1227268-74-7
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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